1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene

説明

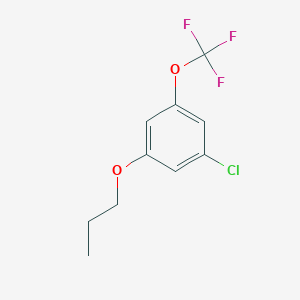

1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), propoxy (OCH₂CH₂CH₃), and trifluoromethoxy (OCF₃) groups at positions 1, 3, and 5, respectively.

特性

IUPAC Name |

1-chloro-3-propoxy-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3O2/c1-2-3-15-8-4-7(11)5-9(6-8)16-10(12,13)14/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWSFXIGFOVUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene typically involves the reaction of 1-chloro-3-nitrobenzene with propyl alcohol and trifluoromethoxy reagents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalyst like palladium on carbon. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.

化学反応の分析

Types of Reactions: 1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide), temperatures (50-80°C).

Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone), temperatures (room temperature to 60°C).

Reduction: Reducing agents (hydrogen gas, palladium catalyst), solvents (ethanol), temperatures (room temperature to 50°C).

Major Products Formed:

Substitution: Amino or thiol derivatives of the benzene ring.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amino derivatives.

科学的研究の応用

Chemical Synthesis

Synthetic Routes:

The synthesis of 1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene typically involves the reaction of 1-chloro-3-nitrobenzene with propyl alcohol and trifluoromethoxy reagents. Key reaction conditions include:

- Base: Potassium carbonate

- Catalyst: Palladium on carbon

- Temperature: 80-100°C for several hours

This method allows for the efficient production of the compound, which can then be utilized in various research applications.

Scientific Research Applications

-

Chemistry:

- Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows researchers to explore new synthetic methodologies and reaction mechanisms.

- Material Science: Due to its thermal stability and hydrophobicity, it is explored for applications in material science, including the development of specialty chemicals.

-

Biology:

- Biological Activity: Research indicates potential antimicrobial and anticancer properties, making it a candidate for further biological investigations. The trifluoromethoxy group enhances lipophilicity, improving the compound's ability to penetrate biological membranes.

- Mechanism of Action: The interaction with specific molecular targets, such as enzymes or receptors, is crucial for its biological efficacy. The chloro and propoxy groups contribute to binding affinity and specificity.

-

Medicine:

- Drug Discovery: The compound is explored as a lead compound in drug development due to its ability to interact with biological targets effectively. Studies are ongoing to evaluate its potential in treating various diseases.

- Case Studies: Several studies have documented the synthesis of derivatives based on this compound that exhibit significant pharmacological activities, including anti-inflammatory and antibacterial effects against pathogens like Escherichia coli and Pseudomonas aeruginosa .

Data Tables

| Activity Type | Target Organism/Condition | Observed Effect |

|---|---|---|

| Antimicrobial | E. coli | Inhibition of growth |

| Anticancer | Various cancer cell lines | Induction of apoptosis |

| Anti-inflammatory | In vitro models | Reduction of inflammation |

作用機序

The mechanism of action of 1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and propoxy groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular interactions depend on the specific application and target.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 1-chloro-3-propoxy-5-(trifluoromethoxy)benzene with structurally related aromatic compounds, focusing on substituent effects, physical-chemical properties, and applications.

Substituent Effects and Reactivity

1-Bromo-3-(trifluoromethoxy)benzene ():

- Substituents : Bromine (Br) at position 1, OCF₃ at position 3.

- Impact : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance intermolecular forces, leading to higher boiling points (e.g., 153–155°C for 1-bromo-4-(trifluoromethoxy)benzene ). Bromo groups also act as better leaving groups in nucleophilic substitutions compared to chloro.

- Reactivity : Likely more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to Br’s suitability in metal-catalyzed processes.

1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene ():

- Substituents : Fluorine (F) at position 1, OCF₃ at position 3, and CF₃ at position 4.

- Impact : The strong electron-withdrawing effects of F and CF₃ groups create a highly electron-deficient ring, reducing electrophilic substitution reactivity but enhancing stability against oxidation.

- Physical Properties : Higher density (1.480 g/cm³) and lower boiling point (116.8°C) compared to chloro/bromo analogs due to fluorine’s low molecular weight and high electronegativity .

1-Chloro-3-methoxy-2-methyl-5-(trifluoromethyl)benzene ():

- Substituents : Cl at position 1, methoxy (OCH₃) at position 3, methyl (CH₃) at position 2, and CF₃ at position 5.

- Impact : Methoxy and methyl groups introduce steric hindrance and electron-donating effects, counteracting the electron-withdrawing CF₃. This balance may increase solubility in polar solvents compared to fully fluorinated analogs.

Physical-Chemical Properties

Key Differentiators

- Propoxy vs. Methoxy : The longer alkyl chain in propoxy increases hydrophobicity and may reduce crystallinity compared to methoxy derivatives.

- Chloro vs. Bromo : Chloro-substituted compounds are generally cheaper and lighter but less reactive in metal-catalyzed reactions.

- Trifluoromethoxy vs. Trifluoromethyl : OCF₃ offers greater steric bulk and slightly different electronic effects than CF₃, affecting binding in biological targets.

生物活性

1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene, with the chemical structure C10H10ClF3O2 and CAS number 1881289-52-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a chloro group, a propoxy group, and a trifluoromethoxy group. These functional groups contribute to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClF3O2 |

| Molecular Weight | 256.64 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been studied for its potential as an antimicrobial agent , anticancer compound , and enzyme inhibitor .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The presence of the chloro and trifluoromethoxy groups is believed to play a crucial role in modulating the activity of proteins involved in cell cycle regulation.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways related to cancer and infectious diseases.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various derivatives of benzene with trifluoromethoxy groups for their antibacterial properties. Results indicated that compounds with similar structures exhibited MIC values ranging from 0.5 to 8 µg/mL against Gram-positive bacteria .

- Anticancer Research : In a study focusing on fluorinated compounds, researchers found that certain derivatives demonstrated IC50 values below 10 µM against breast cancer cell lines (MCF-7), suggesting that modifications similar to those present in this compound could enhance anticancer activity .

Research Findings

Recent investigations into compounds with similar functionalities reveal promising results:

- Selectivity Against Mammalian Cells : Compounds structurally related to this compound have shown selectivity against mammalian cells while effectively targeting pathogens, indicating a favorable therapeutic index .

- In Vivo Studies : Animal model studies have indicated that derivatives with similar structures can achieve significant reductions in tumor size without notable toxicity, highlighting their potential for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。